![molecular formula C12H11BO3 B1349309 4-Phenoxyphenylboronic acid CAS No. 51067-38-0](/img/structure/B1349309.png)
4-Phenoxyphenylboronic acid
Overview
Description
4-Phenoxyphenylboronic Acid is an intermediate used to prepare biphenyl derivatives of nitotrifluoromethoxybenzyloxydihydroimidazooxazines with antitubercular activity . It is also used in the synthesis of pyrrolo pyrimidines as potent inhibitors of Lck kinase .
Synthesis Analysis
4-Phenoxyphenylboronic acid can be synthesized via the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Molecular Structure Analysis
The molecular formula of 4-Phenoxyphenylboronic acid is C12H11BO3 . It has a molecular weight of 214.02 g/mol .Chemical Reactions Analysis
4-Phenoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
4-Phenoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is used to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .
Synthesis of 1-Phenoxy-4-(trifluoromethyl)benzene
This compound can be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .
Synthesis of Evobrutinib
4-Phenoxyphenylboronic acid can be used to synthesize evobrutinib , a potent Bruton’s tyrosine kinase (BTK) inhibitor. BTK inhibitors are used in the treatment of B cell malignancies and autoimmune diseases.
Mechanism of Action
Target of Action
The primary target of 4-Phenoxyphenylboronic acid (PPBo) is the YUCCA enzyme, a flavin monooxygenase involved in auxin biosynthesis . Auxin is a plant hormone that regulates virtually every aspect of plant growth and development .
Mode of Action
PPBo acts as a competitive inhibitor of the YUCCA enzyme . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of the YUCCA enzyme by PPBo affects the indole-3-pyruvic acid (IPA) pathway, which is the main pathway for auxin biosynthesis . This pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), the predominant natural auxin, via IPA as an intermediate . The inhibition of YUCCA disrupts this pathway, leading to a decrease in IAA levels .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
The inhibition of the YUCCA enzyme by PPBo leads to a decrease in auxin levels, resulting in typical auxin-deficient phenotypes . For example, it can inhibit the elongation of primary roots and the formation of lateral roots in Arabidopsis thaliana seedlings .
Action Environment
The action of PPBo, like other chemical compounds, can be influenced by various environmental factors. It’s important to note that safety precautions should be taken when handling PPBo, as it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .
properties
IUPAC Name |
(4-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXUHRXGLWUOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370267 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51067-38-0 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | B-(4-Phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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